molecular formula C11H14O2 B15320700 (2s)-1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol

(2s)-1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol

Cat. No.: B15320700
M. Wt: 178.23 g/mol
InChI Key: PAUQQZGWFWYOSF-QMMMGPOBSA-N
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Description

(2s)-1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.

    Introduction of the Propanol Group: The propanol group can be introduced via reduction of the corresponding ketone or aldehyde using reagents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced.

Major Products

The major products depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction typically yields alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (2s)-1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a similar core structure.

    2,3-Dihydrobenzofuran: A closely related compound with similar properties.

    Propanol Derivatives: Compounds with similar functional groups.

Uniqueness

(2s)-1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol is unique due to its specific stereochemistry and the presence of both the benzofuran ring and the propanol group, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(2S)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol

InChI

InChI=1S/C11H14O2/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11/h2-3,7-8,12H,4-6H2,1H3/t8-/m0/s1

InChI Key

PAUQQZGWFWYOSF-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC1=CC2=C(C=C1)OCC2)O

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)O

Origin of Product

United States

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